6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methoxylation: The methoxy group is introduced by reacting the intermediate compound with methanol in the presence of a base such as sodium methoxide.
Coupling Reaction: The final step involves coupling the 4-methoxybenzo[d]thiazol-2-yl moiety with the fluorinated benzothiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its therapeutic potential in treating various cancers, including colon and breast cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. The compound increases the levels of p53, a tumor suppressor protein, which in turn regulates the expression of genes involved in cell cycle control and apoptosis. This results in the alteration of mitochondrial proteins such as Bcl-2 and Bax, promoting the activation of caspases and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Similar structure but with a methoxy group instead of a fluorine atom.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Contains a pyrimidine ring instead of a benzothiazole ring.
Uniqueness
6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to the presence of both fluorine and methoxy groups, which enhance its biological activity and specificity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methoxy group contributes to its electronic properties and binding affinity to molecular targets .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS2/c1-20-10-3-2-4-11-13(10)18-15(21-11)19-14-17-9-6-5-8(16)7-12(9)22-14/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPOZYDSHQILAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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